The Meta-Fluoro Probe: Technical Guide to 2-Fluoro-dl-tyrosine Hydrochloride
The Meta-Fluoro Probe: Technical Guide to 2-Fluoro-dl-tyrosine Hydrochloride
The following technical guide details the chemical identity, structural properties, and experimental applications of 2-Fluoro-dl-tyrosine hydrochloride .
This guide is structured to address the specific needs of drug development professionals and structural biologists, distinguishing this molecule from its more common isomer (3-fluorotyrosine) and detailing its utility as a non-perturbative 19F NMR probe.
Chemical Identity & Structural Analysis[1][2]
2-Fluoro-dl-tyrosine hydrochloride is a non-canonical amino acid and a fluorinated derivative of tyrosine. Unlike the commonly used 3-fluorotyrosine (which places fluorine ortho to the hydroxyl group to lower pKa), the 2-fluoro isomer places the fluorine atom at the meta position relative to the hydroxyl group.
This structural distinction is critical: 2-fluorotyrosine minimizes perturbation to the phenolic pKa , making it an ideal bioisostere for studying protein dynamics without disrupting native hydrogen bonding networks.
Core Identifiers
| Parameter | Technical Detail |
| Chemical Name | 2-Fluoro-dl-tyrosine hydrochloride |
| IUPAC Name | (2RS)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride |
| CAS Number (Free Base) | 7656-31-7 (Refers to 2-Fluoro-DL-tyrosine) |
| CAS Number (L-Isomer HCl) | 2097073-16-8 (Refers to 2-Fluoro-L-tyrosine HCl) |
| Note on Salt Form | The DL-HCl salt is typically prepared in situ or custom-synthesized from the free base (CAS 7656-31-7) using stoichiometric HCl.[1][2][3] |
| Molecular Formula | C₉H₁₀FNO₃[4][1][2][5][6][7][8] · HCl |
| Molecular Weight | 235.64 g/mol (Salt); 199.18 g/mol (Free Base) |
| SMILES (Free Base) | OC1=CC(F)=C(CC(N)C(O)=O)C=C1 |
Structural Visualization: The "2-Fluoro" Distinction
The diagram below clarifies the numbering convention, illustrating why "2-fluoro" (meta to OH) is distinct from "3-fluoro" (ortho to OH).
Figure 1: Structural positioning of the fluorine atom. Note that in standard tyrosine numbering, the alkyl chain is at C1 and the hydroxyl at C4. The 2-position is meta to the hydroxyl.
Physicochemical Properties & Biological Utility[1][10][11]
The utility of 2-fluoro-dl-tyrosine lies in its unique electronic profile. By substituting hydrogen with fluorine at the C2 position, researchers can introduce a sensitive 19F NMR probe with minimal steric clash (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å) and reduced acidity changes compared to the C3 isomer.
Comparative Analysis: 2-F-Tyr vs. 3-F-Tyr vs. Tyr
| Property | Tyrosine (WT) | 3-Fluorotyrosine (Ortho) | 2-Fluorotyrosine (Meta) |
| Phenolic pKa | ~10.0 | ~8.5 (Significant Drop) | ~9.5 (Minimal Drop) |
| Electronic Effect | Neutral | Strong Inductive Withdrawal (stabilizes phenolate) | Weak Inductive Effect on OH (distance) |
| 19F NMR Utility | N/A | Reports on H-bond status | Reports on Allostery/Packing |
| CSA (Chem. Shift Anisotropy) | N/A | High | Reduced (Sharper Lines) |
Key Insight: Because 2-fluoro-dl-tyrosine maintains a pKa closer to native tyrosine, it is the preferred probe when the experimental goal is to study protein conformational dynamics without artificially inducing proton transfer or altering the protonation state of the active site [1].
Synthetic Pathway (Malonate Synthesis Route)
The synthesis of 2-fluoro-dl-tyrosine hydrochloride typically follows a classic acetamidomalonate route, starting from 2-fluoro-4-nitrotoluene to establish the fluorinated ring, followed by side-chain attachment.
Figure 2: Synthetic route via modified acetamidomalonate synthesis. The final HCl reflux ensures the formation of the hydrochloride salt.
Experimental Protocol: 19F NMR Protein Labeling
This protocol describes the incorporation of 2-fluoro-dl-tyrosine into proteins for 19F NMR structural studies. Note that because the DL-form is racemic, enzymatic incorporation (using wild-type aminoacyl-tRNA synthetases) will selectively charge the L-isomer onto the tRNA, leaving the D-isomer in the supernatant.
Reagents Required[12]
-
Auxotroph Strain: E. coli tyrosine auxotroph (e.g., strain JW2581).
-
Labeling Medium: M9 Minimal Medium.
-
Target Compound: 2-Fluoro-dl-tyrosine HCl (dissolved in water, sterile filtered).
-
Inducer: IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Step-by-Step Methodology
-
Inoculation & Growth:
-
Inoculate E. coli tyrosine auxotroph containing the expression plasmid into M9 minimal medium supplemented with 50 mg/L natural L-tyrosine.
-
Grow at 37°C until OD₆₀₀ reaches ~0.8 (mid-log phase).
-
-
Depletion Phase (Critical for High Incorporation):
-
Centrifuge cells (4,000 x g, 15 min) to remove tyrosine-rich media.
-
Resuspend the pellet in fresh M9 medium lacking tyrosine.
-
Incubate for 30 minutes at 37°C to deplete intracellular tyrosine reserves.
-
-
Induction & Labeling:
-
Add 2-Fluoro-dl-tyrosine HCl to a final concentration of 100 mg/L .
-
Note: We use a higher concentration (100 mg/L) compared to L-isomers because only 50% of the racemic mixture (the L-form) is bioavailable for translation.
-
-
Simultaneously induce protein expression with 1 mM IPTG.
-
Reduce temperature to 25°C and incubate overnight (12-16 hours) to maximize folding and minimize inclusion bodies.
-
-
Harvest & Purification:
-
Harvest cells and purify the protein using standard affinity chromatography (e.g., Ni-NTA).
-
Validation: Verify incorporation using Mass Spectrometry (Intact Protein MS). Expect a mass shift of +18 Da per tyrosine residue (Substitution of H [1 Da] with F [19 Da]).
-
-
NMR Sample Preparation:
-
Buffer exchange protein into 50 mM Phosphate buffer (pH 7.4), 10% D₂O.
-
Acquire 19F NMR spectra (typically -110 to -140 ppm range relative to TFA).
-
Safety & Handling
-
Hazard Classification: 2-Fluoro-dl-tyrosine HCl is an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption which can alter stoichiometry.
-
Handling: Wear standard PPE. Avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water.
References
-
Bennett, E. L., & Niemann, C. (1950).[9] The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine.[9] Journal of the American Chemical Society, 72(4), 1800–1803. Link
-
Crowley, P. B., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 73, 1–10. Link
-
SynQuest Laboratories. (n.d.). 2'-Fluoro-DL-tyrosine Product Data. SynQuest. Link
-
PubChem. (n.d.).[1] 2-Fluorotyrosine (Compound CID 151473).[2] National Center for Biotechnology Information. Link
Sources
- 1. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-DL-tyrosine | CAS 7656-31-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-FLUORO-L-TYROSINE price,buy 3-FLUORO-L-TYROSINE - chemicalbook [chemicalbook.com]
- 7. CAS 7656-31-7 | 4757-3-22 | MDL MFCD03005295 | 2'-Fluoro-DL-tyrosine | SynQuest Laboratories [synquestlabs.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
